molecular formula C17H16FNO4S B6412762 6-FLUORO-2-[3-(PYRROLIDINYLSULFONYL)PHENYL]BENZOIC ACID CAS No. 1261899-51-7

6-FLUORO-2-[3-(PYRROLIDINYLSULFONYL)PHENYL]BENZOIC ACID

Cat. No.: B6412762
CAS No.: 1261899-51-7
M. Wt: 349.4 g/mol
InChI Key: DDZPTGISUOCRHW-UHFFFAOYSA-N
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Description

6-Fluoro-2-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid is a versatile chemical compound utilized in scientific research. Its unique structure enables investigations in drug synthesis, medicinal chemistry, and pharmacology, aiding in the development of novel therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound often involve the use of boron reagents, which are tailored for specific Suzuki–Miyaura coupling conditions. These reagents are stable, readily prepared, and generally environmentally benign .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling, as well as other transition metal catalysts .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki–Miyaura coupling reaction typically results in the formation of biaryl compounds .

Scientific Research Applications

6-Fluoro-2-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid has a wide range of scientific research applications, including:

    Chemistry: Used in the synthesis of novel compounds and investigation of reaction mechanisms.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, thereby modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and are widely used in medicinal chemistry for their biological activity.

    Phenylboronic acid: This compound contains a phenyl group and boronic acid moiety, commonly used in organic synthesis.

Uniqueness

6-Fluoro-2-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid is unique due to its combination of a fluorinated phenyl group and a pyrrolidinylsulfonyl moiety. This unique structure provides distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

2-fluoro-6-(3-pyrrolidin-1-ylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO4S/c18-15-8-4-7-14(16(15)17(20)21)12-5-3-6-13(11-12)24(22,23)19-9-1-2-10-19/h3-8,11H,1-2,9-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZPTGISUOCRHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=C(C(=CC=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40692322
Record name 3-Fluoro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261899-51-7
Record name 3-Fluoro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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